molecular formula C8H15N7O3S3 B601810 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine CAS No. 90237-03-9

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Cat. No.: B601810
CAS No.: 90237-03-9
M. Wt: 353.5 g/mol
InChI Key: LAZSSGBZNCVJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Famotidine. Famotidine is a histamine H9 receptor antagonist that inhibits stomach acid production

Biochemical Analysis

Biochemical Properties

Famotidine Sulfoxide plays a significant role in biochemical reactions . It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC . The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine .

Cellular Effects

Famotidine Sulfoxide has notable effects on various types of cells and cellular processes . It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes . This leads to enhanced IL-18 secretion, contributing to inflammation .

Molecular Mechanism

The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression . Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion . It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Temporal Effects in Laboratory Settings

The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies . Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm . Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19 .

Dosage Effects in Animal Models

The effects of Famotidine Sulfoxide vary with different dosages in animal models . Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine . The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal .

Metabolic Pathways

Famotidine Sulfoxide is involved in several metabolic pathways . Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide .

Transport and Distribution

The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile . Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion . It is also known to interact with human renal organic ion transporters (SLC22A) .

Properties

CAS No.

90237-03-9

Molecular Formula

C8H15N7O3S3

Molecular Weight

353.5 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14)

InChI Key

LAZSSGBZNCVJCB-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Appearance

White to light yellow Solid

melting_point

83-86 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
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3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
Customer
Q & A

Q1: What is the significance of Famotidine Sulfoxide in the context of Famotidine medication?

A1: Famotidine Sulfoxide is a known metabolite of Famotidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). While the research papers provided do not focus specifically on Famotidine Sulfoxide's pharmacological activity, they highlight the importance of understanding drug metabolism in the context of drug absorption and bioavailability. [] For example, one study demonstrates that intestinal metabolism, particularly sulfoxidation, can significantly impact the absorption variability of H2-antagonists like Cimetidine. [] This finding suggests that similar metabolic processes could be relevant to understanding the pharmacokinetic profile of Famotidine and its sulfoxide metabolite.

Q2: Are there any analytical methods available to study the kinetics of Famotidine Sulfoxide formation?

A2: Yes, researchers have developed a titrimetric method using potassium caroate (KHSO5) to study the kinetics of Famotidine oxidation, leading to the formation of Famotidine Sulfoxide and subsequently its sulfone derivative. [] This method allows for the determination of reaction rate constants and provides insights into the mechanism of Famotidine oxidation under various pH conditions.

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